molecular formula C26H27NO4 B11145050 N~1~-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide

N~1~-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11145050
M. Wt: 417.5 g/mol
InChI Key: CYIFHSHSAYGXKR-UHFFFAOYSA-N
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Description

N¹-Isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic derivative of the furochromen scaffold, characterized by a fused furan-chromene core substituted with methyl groups at positions 2, 5, and 9, a phenyl group at position 3, and a propanamide side chain at position 6 with an isopropyl substituent on the amide nitrogen. Notably, derivatives of this scaffold, such as ZINC02123811 (a piperidine-containing analog), have been identified as potent inhibitors of SARS-CoV-2 Main Protease (Mpro), demonstrating high binding affinity and stability .

Properties

Molecular Formula

C26H27NO4

Molecular Weight

417.5 g/mol

IUPAC Name

N-propan-2-yl-3-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C26H27NO4/c1-14(2)27-22(28)12-11-19-15(3)20-13-21-23(18-9-7-6-8-10-18)17(5)30-25(21)16(4)24(20)31-26(19)29/h6-10,13-14H,11-12H2,1-5H3,(H,27,28)

InChI Key

CYIFHSHSAYGXKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CCC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the furochromen core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the isopropyl group: This step often involves alkylation reactions using isopropyl halides.

    Attachment of the propanamide moiety: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: The aromatic ring in the furochromen core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have biological activity, making it a candidate for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N1-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes or receptors involved in key biological pathways. The compound’s structure suggests it could interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

The furochromen core serves as a versatile template for drug discovery. Below is a detailed comparison of N¹-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide with structurally related compounds, focusing on substituents, physicochemical properties, and biological activities.

Structural Variations and Physicochemical Properties

Compound Name / ID Key Substituents Physical Properties Biological Activity Reference
N¹-Isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide 2,5,9-Trimethyl; 3-phenyl; N-isopropyl propanamide Not fully reported (PubChem data unavailable) SARS-CoV-2 Mpro inhibition
ZINC02123811 2,5,9-Trimethyl; 3-phenyl; propanoyl-piperidine-4-carboxamide SARS-CoV-2 Mpro inhibition
I-10 (Sulfonohydrazide derivative) 5,9-Dimethyl; 4-iodobenzenesulfonohydrazide Yellow solid; m.p. 276–277°C; Yield: 73% Fungicidal
I-11 (Sulfonohydrazide derivative) 5-Methyl; 3,4-difluorobenzenesulfonohydrazide White solid; m.p. 266–267°C; Yield: 75% Fungicidal
3-(2,5-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid 2,5-Dimethyl; propanoic acid
N-Benzyl-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamide 2,3,5,9-Tetramethyl; N-benzyl propanamide
4-[[2-(2,5,9-Trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]butanoic acid 2,5,9-Trimethyl; 3-phenyl; acetylaminobutanoic acid

Key Findings

Substituent Impact on Activity: Methyl Groups: The number and position of methyl groups influence solubility and binding. For example, 2,5,9-trimethyl substitution in the target compound may enhance hydrophobic interactions with viral proteases, as seen in ZINC02123811 . Side Chains: Propanamide derivatives (e.g., target compound, ZINC02123811) exhibit superior antiviral activity compared to sulfonohydrazides (I-10, I-11), which are optimized for fungicidal action . The isopropyl group in the target compound may improve pharmacokinetic properties by reducing metabolic degradation.

Synthetic Accessibility: Sulfonohydrazide derivatives (e.g., I-10–I-15) are synthesized via acetylation and sulfonohydrazide coupling, with yields ranging from 73% to 92% . The target compound’s synthesis is less documented, but related analogs (e.g., ZINC02123811) are prepared using solid-phase peptide synthesis or coupling reactions, as evidenced by LC-MS characterization .

Biological Applications: Antiviral: The target compound’s structural analogs (e.g., ZINC02123811) bind to SARS-CoV-2 Mpro with ΔG values < -8 kcal/mol, suggesting strong inhibition . Antifungal: Sulfonohydrazide derivatives (I-10–I-15) show broad-spectrum fungicidal activity, likely due to electron-withdrawing groups (e.g., iodine, fluorine) enhancing membrane penetration .

Biological Activity

N~1~-isopropyl-3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, which include a furochromen core and an isopropyl-substituted propanamide moiety, suggest a range of biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H27NO4 with a molecular weight of 417.5 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Biological Activity Overview

Research indicates that compounds with furochromen structures often exhibit anti-inflammatory , anticancer , and antimicrobial properties. The biological activity of this compound can be summarized as follows:

Activity Mechanism References
Anti-inflammatoryPotential inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
AnticancerInduction of apoptosis in cancer cells through modulation of signaling pathways and interaction with specific receptors.
AntimicrobialExhibits antibacterial and antifungal activities against common pathogens such as Staphylococcus aureus and Escherichia coli.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential interactions include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or tumor progression.
  • Receptor Modulation : It could interact with specific receptors that regulate cell growth and apoptosis.
  • Oxidative Stress Reduction : The antioxidant properties associated with furochromens may contribute to reduced oxidative stress in cells.

Case Studies

Several studies have explored the biological activity of similar compounds within the furochromen class:

Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of related compounds on breast cancer cells (MCF-7), it was found that modifications to the furochromen structure enhanced anticancer activity while minimizing toxicity to normal cells. This suggests that structural variations can significantly impact therapeutic efficacy .

Study 2: Anti-inflammatory Effects

Another investigation demonstrated that derivatives of furochromens exhibited significant anti-inflammatory effects by downregulating pro-inflammatory cytokines in vitro. This supports the hypothesis that N~1~-isopropyl derivatives may also possess similar properties .

Future Research Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and overall therapeutic efficacy.
  • Mechanistic Studies : Detailed studies to identify specific molecular targets and pathways influenced by the compound.
  • Structure–Activity Relationship (SAR) : Exploring how modifications to the chemical structure affect biological activity.

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